2-(6-Chloropyridin-3-YL)ethanol

Description

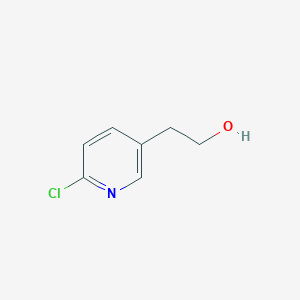

Structure

3D Structure

Properties

IUPAC Name |

2-(6-chloropyridin-3-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO/c8-7-2-1-6(3-4-10)5-9-7/h1-2,5,10H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRVARUXBHWDCML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1CCO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20555441 | |

| Record name | 2-(6-Chloropyridin-3-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20555441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117528-28-6 | |

| Record name | 2-(6-Chloropyridin-3-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20555441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(6-chloropyridin-3-yl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2-(6-Chloropyridin-3-YL)ethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical properties of the organic compound 2-(6-Chloropyridin-3-YL)ethanol. This document is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug development and other chemical synthesis applications. The guide compiles essential data, including molecular information and appearance, and outlines standard experimental protocols for the determination of key physical characteristics. A 2D structural diagram is also provided for visual reference.

Chemical Identity and Structure

This compound is a substituted pyridine derivative. The presence of the chloro- and ethanol- groups on the pyridine ring makes it a versatile intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.

Chemical Structure:

Caption: 2D Chemical Structure of this compound.

Physical Properties

| Property | Value | Source(s) |

| CAS Number | 117528-28-6 | [1][2][3] |

| Molecular Formula | C₇H₈ClNO | [1][2] |

| Molecular Weight | 157.60 g/mol | [1][4] |

| Appearance | Colorless liquid | [3] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Density | Not available | |

| Solubility | Not available | |

| SMILES | ClC1=CC=C(CCO)C=N1 | [1] |

| Storage | Inert atmosphere, 2-8°C | [1] |

Experimental Protocols for Physical Property Determination

While specific experimental data for some physical properties of this compound are not publicly available, this section outlines the standard methodologies that can be employed for their determination.

Melting Point Determination

The melting point of a solid organic compound is a critical indicator of its purity.[5] A pure crystalline solid typically exhibits a sharp melting point, melting completely over a narrow temperature range.[5]

General Protocol:

-

A small, dry sample of the compound is packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus, such as a Thiele tube or a digital Mel-Temp apparatus.[5]

-

The sample is heated gradually, and the temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded. This range is reported as the melting point.[6]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[5] This property is a key characteristic of a liquid's identity and purity.[5][7]

General Protocol (Simple Distillation Method): [7]

-

A sample of the liquid (e.g., 10 mL) is placed in a round-bottom flask with a few boiling chips.

-

A simple distillation apparatus is assembled with a condenser and a thermometer. The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.[7]

-

The liquid is heated, and as it boils, the vapor rises and surrounds the thermometer bulb.

-

The temperature at which the vapor temperature stabilizes while the liquid is distilling is recorded as the boiling point.[7]

Density Measurement

The density of a liquid is its mass per unit volume and is a useful physical property for identification and for assessing intermolecular packing.[4][8]

General Protocol (Digital Density Meter):

-

A digital density meter, which often utilizes an oscillating U-tube, is calibrated.[9]

-

A small sample of the liquid is introduced into the instrument.

-

The instrument measures the frequency of oscillation of the U-tube containing the sample, which corresponds to the density of the liquid.[9]

-

The density reading is provided digitally, often at a specific temperature.[9]

Solubility Testing

Solubility is determined by the intermolecular forces between the solute and the solvent.[8] A qualitative assessment of solubility in various solvents can provide valuable information about the polarity and functional groups of a compound.[6]

General Protocol: [1]

-

A small, measured amount of the solute (e.g., a few milligrams) is added to a test tube containing a small volume of the solvent (e.g., 1 mL).

-

The mixture is agitated (e.g., by vortexing) at room temperature to facilitate dissolution.[3]

-

Observations are made to determine if the solid dissolves completely, is partially soluble, or is insoluble.[1]

-

This process is repeated with a range of solvents of varying polarities (e.g., water, ethanol, hexane, dichloromethane) to create a solubility profile.[1][6]

Conclusion

This technical guide has consolidated the available physical property data for this compound and provided standardized protocols for the experimental determination of these properties. While there are gaps in the publicly available quantitative data for this compound, the methodologies described herein offer a clear path for researchers to obtain this information in a laboratory setting. The provided data and protocols are intended to support the ongoing research and development efforts within the scientific community.

References

- 1. amherst.edu [amherst.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. Density measurement applications | Anton Paar Wiki [wiki.anton-paar.com]

- 5. alnoor.edu.iq [alnoor.edu.iq]

- 6. scribd.com [scribd.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. scribd.com [scribd.com]

- 9. digital.wpi.edu [digital.wpi.edu]

2-(6-Chloropyridin-3-YL)ethanol chemical structure and CAS number

For Researchers, Scientists, and Drug Development Professionals

Chemical Structure and CAS Number

2-(6-Chloropyridin-3-YL)ethanol is a substituted pyridine derivative with significant potential as a building block in medicinal chemistry and drug discovery.

Chemical Structure:

CAS Number: 117528-28-6

Molecular Formula: C₇H₈ClNO

Physicochemical and Spectroscopic Data

A comprehensive summary of the known physical and spectroscopic properties of this compound is provided below. This data is essential for its characterization and use in synthetic applications.

| Property | Value |

| Molecular Weight | 157.60 g/mol |

| Physical Form | Solid or viscous liquid |

| Purity | Typically ≥96% |

| Storage Temperature | 2-8°C, under inert atmosphere |

| SMILES | ClC1=CC=C(CCO)C=N1 |

Spectroscopic Data:

¹H NMR Spectroscopy (Predicted):

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the aliphatic protons of the ethanol side chain. The chemical shifts (δ) are influenced by the electronegativity of the chlorine and oxygen atoms and the aromatic ring currents.

¹³C NMR Spectroscopy (Predicted):

The carbon NMR spectrum will display signals corresponding to the five unique carbon atoms in the pyridine ring and the two carbons of the ethanol substituent. The carbon attached to the chlorine atom and the carbon bearing the hydroxyl group are expected to be significantly deshielded.

Infrared (IR) Spectroscopy (Predicted):

The IR spectrum will be characterized by absorption bands typical for its functional groups. Key expected absorptions include:

-

A broad O-H stretching band around 3300 cm⁻¹.

-

C-H stretching vibrations for the aromatic and aliphatic portions just below and above 3000 cm⁻¹.

-

C-O stretching vibration in the region of 1050-1150 cm⁻¹.

-

C=N and C=C stretching vibrations characteristic of the pyridine ring.

Mass Spectrometry (Predicted):

The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion will be characteristic of a molecule containing one chlorine atom (an M+2 peak approximately one-third the intensity of the molecular ion peak).

Synthesis and Experimental Protocols

A plausible and efficient method for the synthesis of this compound is the reduction of a suitable carboxylic acid derivative, such as ethyl 6-chloronicotinate.

Logical Workflow for Synthesis:

In-Depth Technical Guide: Solubility of 2-(6-Chloropyridin-3-YL)ethanol in Organic Solvents

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of 2-(6-Chloropyridin-3-YL)ethanol, a key intermediate in pharmaceutical synthesis. Due to the limited availability of comprehensive quantitative solubility data in public literature, this document focuses on providing a robust experimental framework for determining its solubility in various organic solvents.

Introduction: The Importance of Solubility

The solubility of an active pharmaceutical ingredient (API) or intermediate like this compound is a critical physicochemical property that influences reaction kinetics, purification strategies, and formulation development. A thorough understanding of its solubility profile is essential for optimizing synthetic pathways and ensuring the development of scalable and efficient manufacturing processes.

While specific quantitative data across a wide range of organic solvents is not extensively documented in public sources, the molecular structure of this compound—possessing both a polar hydroxyl group and a moderately polar chloropyridine ring—suggests varied solubility dependent on the solvent's properties.

Predicted Solubility Profile

Based on the principle of "like dissolves like," a qualitative prediction of solubility can be made:

-

Polar Protic Solvents (e.g., Ethanol, Methanol, Isopropanol): High solubility is expected due to the potential for hydrogen bonding between the solvent's hydroxyl group and the solute's hydroxyl and pyridine nitrogen.

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMF, DMSO): Moderate to good solubility is anticipated. These solvents can engage in dipole-dipole interactions but cannot donate a hydrogen bond.

-

Nonpolar Solvents (e.g., Toluene, Hexane, Cyclohexane): Low solubility is expected, as the overall polarity of the molecule is too high to be effectively solvated by nonpolar solvents.

Experimental Protocol for Solubility Determination: Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[1] This method involves creating a saturated solution at a constant temperature and then quantifying the concentration of the dissolved solute.

3.1. Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or a Gravimetric analysis setup (vacuum oven, desiccator)

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid is crucial to ensure saturation is reached.[1]

-

Add a known volume or mass of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient duration (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solid is achieved.[1] The time required to reach equilibrium can vary and should be determined by taking measurements at different time points until the concentration remains constant.[1]

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a sample from the clear supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles.

-

3.3. Quantification of Solute

Two primary methods can be used for quantification:

-

Gravimetric Method:

-

Evaporate the solvent from the filtered solution under a gentle stream of nitrogen or in a vacuum oven. The temperature should be kept well below the solvent's boiling point and the solute's melting point to avoid degradation.

-

Once the solvent is completely removed, place the vial in a desiccator to cool and then weigh it.

-

The mass of the dissolved solute is determined by the difference in weight.

-

-

Chromatographic Method (HPLC - Recommended for Higher Accuracy):

-

Prepare a series of standard solutions of this compound with known concentrations in the solvent of interest.

-

Generate a calibration curve by analyzing the standard solutions with a suitable HPLC method (e.g., reversed-phase with UV detection).

-

Dilute the filtered sample solution to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted sample and determine its concentration from the calibration curve. The solubility is then calculated by accounting for the dilution factor.

-

3.4. Data Presentation

All quantitative data should be compiled into a clear and structured table for easy comparison.

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) |

| Solvent A | XX.X | Data | Data |

| Solvent B | XX.X | Data | Data |

| Solvent C | XX.X | Data | Data |

| ... | ... | ... | ... |

Visualized Workflows

4.1. Experimental Workflow for Solubility Determination

The following diagram illustrates the logical steps of the isothermal shake-flask method.

Caption: Workflow for determining solubility via the isothermal shake-flask method.

4.2. Logical Flow for Solvent Selection

This diagram provides a logical framework for selecting appropriate solvents for solubility testing based on the physicochemical properties of the solute and solvent.

References

Spectroscopic Analysis of 2-(6-Chloropyridin-3-YL)ethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of anticipated spectroscopic data for 2-(6-chloropyridin-3-yl)ethanol, a compound of interest in medicinal chemistry and drug development. Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted spectroscopic values based on the analysis of its functional groups and data from analogous compounds. Detailed, generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided to guide researchers in their analytical workflows.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from structurally related molecules.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.3 | Doublet | 1H | H-2 (Pyridinyl) |

| ~7.7 | Doublet of Doublets | 1H | H-4 (Pyridinyl) |

| ~7.3 | Doublet | 1H | H-5 (Pyridinyl) |

| ~3.8 | Triplet | 2H | -CH₂-OH |

| ~2.8 | Triplet | 2H | Ar-CH₂- |

| Variable | Singlet (broad) | 1H | -OH |

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (0 ppm).

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~150 | C-6 (Pyridinyl) |

| ~149 | C-2 (Pyridinyl) |

| ~139 | C-4 (Pyridinyl) |

| ~135 | C-3 (Pyridinyl) |

| ~124 | C-5 (Pyridinyl) |

| ~60 | -CH₂-OH |

| ~35 | Ar-CH₂- |

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (0 ppm).

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | O-H stretch (alcohol) |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 2950-2850 | Medium | C-H stretch (aliphatic) |

| ~1600, ~1470 | Medium-Strong | C=C and C=N stretch (pyridine ring) |

| ~1250 | Medium-Strong | C-O stretch (alcohol) |

| ~1100 | Medium-Strong | C-Cl stretch |

Sample preparation: Thin film or KBr pellet.

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 157/159 | Molecular ion (M⁺) peak with characteristic 3:1 ratio for chlorine isotopes |

| 126 | [M - CH₂OH]⁺ |

| 122 | [M - Cl]⁺ |

| 92 | [M - Cl - CH₂O]⁺ |

Ionization method: Electron Ionization (EI).

Experimental Protocols

The following are detailed, generalized protocols for the key spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1.1. ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Instrument Setup: Insert the NMR tube into the spectrometer.[1][2] The instrument's software is used to "lock" onto the deuterium signal of the solvent and "shim" the magnetic field to ensure homogeneity.[1][2]

-

Data Acquisition: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be performed to achieve an adequate signal-to-noise ratio.

-

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed to generate the spectrum. The spectrum is then phased, baseline corrected, and referenced to the TMS signal at 0 ppm. The signals are integrated to determine the relative number of protons.

1.2. ¹³C NMR Spectroscopy

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Instrument Setup: The setup is similar to that for ¹H NMR, involving locking and shimming.[1][3]

-

Data Acquisition: A proton-decoupled pulse sequence is commonly used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.[4][5] A greater number of scans is necessary compared to ¹H NMR to obtain a good signal-to-noise ratio.[1]

-

Data Processing: The acquired FID is processed similarly to the ¹H NMR data (Fourier transformation, phasing, baseline correction, and referencing).

Infrared (IR) Spectroscopy

2.1. Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal.[6] For solid samples, apply pressure using the instrument's clamp to ensure good contact with the crystal.[6]

-

Background Collection: A background spectrum of the empty ATR crystal is collected to subtract any atmospheric (e.g., CO₂, H₂O) or instrumental interferences.

-

Sample Analysis: The sample spectrum is then recorded. The IR beam passes through the ATR crystal and reflects off the internal surface in contact with the sample. An evanescent wave penetrates a small distance into the sample, and the absorption of this wave is measured.[7][8][9]

-

Data Processing: The final spectrum is displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

3.1. Electron Ionization (EI)-MS

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically after being vaporized.[10][11] For volatile compounds, this can be done via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: In the ion source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV).[10][12][13] This causes the ejection of an electron from the molecule, forming a positively charged molecular ion (M⁺). This is a "hard" ionization technique that often leads to fragmentation of the molecular ion.[11][12][13]

-

Mass Analysis: The resulting ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum which is a plot of relative intensity versus m/z.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of an organic compound.

References

- 1. benchchem.com [benchchem.com]

- 2. books.rsc.org [books.rsc.org]

- 3. chem.uiowa.edu [chem.uiowa.edu]

- 4. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. agilent.com [agilent.com]

- 7. msl-ltd.com [msl-ltd.com]

- 8. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]

- 9. jascoinc.com [jascoinc.com]

- 10. bitesizebio.com [bitesizebio.com]

- 11. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Electron Ionization - Creative Proteomics [creative-proteomics.com]

An In-depth Technical Guide to the Material Safety of 2-(6-Chloropyridin-3-YL)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data for 2-(6-Chloropyridin-3-YL)ethanol (CAS No. 117528-28-6). Due to the limited availability of a specific Material Safety Data Sheet (MSDS) for this compound, this document compiles and extrapolates information from available supplier data, safety data sheets of structurally related compounds, and toxicological studies of analogous chemical classes. This guide is intended to inform researchers, scientists, and drug development professionals about the potential hazards, safe handling procedures, and emergency responses associated with this compound.

Chemical and Physical Properties

| Property | Value | Source/Method |

| CAS Number | 117528-28-6 | Supplier Data |

| Molecular Formula | C₇H₈ClNO | Calculated |

| Molecular Weight | 157.60 g/mol | Calculated |

| Appearance | Colorless liquid | Supplier Data[1] |

| Purity | ≥99% | Supplier Data[1] |

| Boiling Point | Estimated >200 °C | Extrapolation |

| Melting Point | Not available | - |

| Solubility | Expected to be soluble in organic solvents | Chemical Structure |

| Storage Temperature | 2-8°C | Supplier Data |

Hazard Identification and Precautionary Measures

Based on supplier information and data from related chloropyridine compounds, this compound is considered a hazardous substance.

GHS Hazard Classification:

-

Acute Toxicity, Oral (Category 4) - H302: Harmful if swallowed.

-

Skin Irritation (Category 2) - H315: Causes skin irritation.

-

Eye Irritation (Category 2A) - H319: Causes serious eye irritation.

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System - H335: May cause respiratory irritation.

Precautionary Statements:

| Category | Statement |

| Prevention | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2] |

| P264: Wash skin thoroughly after handling.[2] | |

| P270: Do not eat, drink or smoke when using this product. | |

| P271: Use only outdoors or in a well-ventilated area.[2] | |

| P280: Wear protective gloves/protective clothing/eye protection/face protection.[2] | |

| Response | P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |

| P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2] | |

| P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2] | |

| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] | |

| P312: Call a POISON CENTER or doctor/physician if you feel unwell.[2] | |

| P330: Rinse mouth. | |

| P332+P313: If skin irritation occurs: Get medical advice/attention. | |

| P337+P313: If eye irritation persists: Get medical advice/attention. | |

| Storage | P403+P233: Store in a well-ventilated place. Keep container tightly closed. |

| P405: Store locked up.[2] | |

| Disposal | P501: Dispose of contents/container to an approved waste disposal plant.[2] |

Toxicological and Ecotoxicological Information

Specific toxicological and ecotoxicological data for this compound are not available. The information below is extrapolated from studies on o-chloropyridine and general knowledge of chloropyridine derivatives.

| Endpoint | Data | Species |

| Acute Oral Toxicity (LD50) | For o-chloropyridine: 110 mg/kg.[2] It is anticipated that this compound has moderate acute oral toxicity. | Mouse[2] |

| Acute Dermal Toxicity (LD50) | For o-chloropyridine: 48 mg/kg.[2] Dermal absorption may be a significant route of exposure. | Rabbit[2] |

| Skin Irritation | Causes skin irritation.[2] | - |

| Eye Irritation | Causes serious eye irritation.[2] | - |

| Respiratory Irritation | May cause respiratory irritation upon inhalation of vapors or aerosols.[2] | - |

| Carcinogenicity | No data available. However, some pyridine derivatives are under investigation for potential carcinogenic effects.[2] | - |

| Ecotoxicity | No data available. Chloropyridine derivatives can be toxic to aquatic life. Discharge into the environment should be avoided. | - |

Experimental Protocols

General Handling and Storage Protocol

This protocol outlines the essential safety measures for handling and storing this compound in a research laboratory setting.

References

An In-depth Technical Guide to 2-(6-Chloropyridin-3-YL)ethanol for Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key properties of 2-(6-Chloropyridin-3-YL)ethanol, a crucial intermediate in synthetic organic chemistry, particularly in the development of novel pharmaceutical compounds. This document outlines its chemical and physical characteristics, spectroscopic data, and potential synthetic applications, offering valuable insights for researchers in drug discovery and development.

Core Properties and Data

This compound, with the CAS number 117528-28-6, is a substituted pyridine derivative. Its structure, featuring a reactive chlorine atom and a primary alcohol functional group, makes it a versatile building block for the synthesis of more complex molecules.[1]

Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 117528-28-6 | [1] |

| Molecular Formula | C₇H₈ClNO | [1] |

| Molecular Weight | 157.60 g/mol | [1] |

| Physical Form | Solid or viscous liquid | |

| Storage Conditions | Inert atmosphere, 2-8°C | [1] |

Spectroscopic Data

Detailed experimental spectroscopic data (NMR, IR, MS) for this compound is not widely published. However, based on its structure, the expected spectral characteristics can be inferred.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, and triplets for the two methylene groups of the ethanol side chain, with the methylene group attached to the hydroxyl showing a downfield shift.

-

¹³C NMR: The carbon NMR spectrum would display signals for the five carbons of the pyridine ring and the two carbons of the ethanol side chain.

Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching vibration of the alcohol group. C-H stretching vibrations for the aromatic and aliphatic portions would appear around 2850-3100 cm⁻¹. A C-O stretching band would be expected in the 1000-1260 cm⁻¹ region. The C-Cl stretching vibration would likely be observed in the fingerprint region.

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M+) corresponding to its molecular weight. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a characteristic M+2 peak.

Synthesis and Reactivity

Potential Synthetic Workflow

Caption: Plausible synthetic workflow for this compound.

Reactivity and Applications in Synthesis

The chemical reactivity of this compound is dictated by its two primary functional groups: the primary alcohol and the chloro-substituted pyridine ring.

-

Alcohol Group: The hydroxyl group can undergo typical alcohol reactions such as oxidation to the corresponding aldehyde or carboxylic acid, esterification, and etherification. It can also be converted to a better leaving group (e.g., tosylate) for subsequent nucleophilic substitution reactions.

-

Chloro-substituted Pyridine Ring: The chlorine atom on the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of various nucleophiles such as amines, thiols, and alkoxides. The pyridine nitrogen also provides a site for N-alkylation or N-oxidation.

This dual reactivity makes this compound a valuable intermediate in the synthesis of pharmaceuticals. For instance, analogous bromo-substituted pyridinylethanol derivatives are utilized as precursors for the synthesis of pyrazolo[1,5-a]pyridine scaffolds, which are known to exhibit a range of biological activities.

Experimental Protocols (Hypothetical)

Given the absence of specific published protocols for this compound, the following are hypothetical experimental procedures based on standard organic synthesis methodologies for similar compounds.

Protocol 1: Oxidation of this compound to 2-(6-Chloropyridin-3-yl)acetaldehyde

Objective: To synthesize the corresponding aldehyde via oxidation of the primary alcohol.

Materials:

-

This compound

-

Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)

-

Anhydrous dichloromethane (DCM)

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

-

Add PCC (1.5 eq) or DMP (1.2 eq) portion-wise to the stirred solution at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture through a pad of silica gel, eluting with DCM.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the desired aldehyde.

Protocol 2: Etherification of this compound (Williamson Ether Synthesis)

Objective: To synthesize an ether derivative by reacting the alcohol with an alkyl halide.

Materials:

-

This compound

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)

-

Alkyl halide (e.g., methyl iodide, benzyl bromide)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

Procedure:

-

To a stirred suspension of NaH (1.2 eq) in anhydrous THF at 0°C under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

-

Allow the mixture to warm to room temperature and stir for 30 minutes.

-

Cool the mixture back to 0°C and add the alkyl halide (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Signaling Pathways and Drug Development

While there is no direct evidence of this compound itself being biologically active, its structural motifs are present in many pharmacologically active compounds. Substituted pyridines are a common feature in drugs targeting a variety of signaling pathways. The ethanol side chain provides a handle for further chemical modifications to optimize binding to biological targets.

For example, derivatives of this compound could potentially be explored as inhibitors of kinases, a class of enzymes often implicated in cancer and inflammatory diseases. The synthesis of a library of compounds derived from this compound could be a viable strategy in a drug discovery program.

Caption: A generalized workflow for drug discovery utilizing this compound.

Safety Information

This compound is classified with the GHS07 pictogram and a "Warning" signal word. The hazard statements associated with this compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the realm of medicinal chemistry. Its dual reactivity allows for a wide range of chemical transformations, making it an attractive starting material for the synthesis of diverse compound libraries for drug discovery. While detailed experimental data for this specific compound is somewhat limited in the public domain, this guide provides a foundational understanding of its key properties and synthetic potential based on available information and established chemical principles. Further research into the synthesis and reactivity of this compound is warranted to fully explore its utility in the development of novel therapeutics.

References

2-(6-Chloropyridin-3-YL)ethanol molecular weight and formula

An In-depth Technical Guide on 2-(6-Chloropyridin-3-YL)ethanol

This technical guide provides a detailed overview of the chemical properties and a representative synthetic protocol for this compound, a chemical intermediate of interest to researchers, scientists, and professionals in drug development and chemical synthesis.

Chemical Properties

This compound is a substituted pyridine derivative. Its molecular structure and properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₇H₈ClNO |

| Molecular Weight | 157.60 g/mol [1] |

| CAS Number | 117528-28-6[1][2][3] |

| Canonical SMILES | C1=CN=C(C=C1CCO)Cl[1] |

| MDL Number | MFCD15526719[1][2] |

Representative Synthetic Protocol

Objective: To synthesize this compound.

Materials:

-

Starting material (e.g., a corresponding 6-chloropyridine-3-yl derivative)

-

Appropriate reagents for the chosen synthetic route (e.g., reducing agents, organometallic reagents)

-

Anhydrous solvents (e.g., THF, diethyl ether)

-

Reagents for workup and purification (e.g., saturated ammonium chloride solution, brine, anhydrous magnesium sulfate, silica gel)

-

Standard laboratory glassware and equipment (e.g., round-bottom flask, condenser, magnetic stirrer, separatory funnel, rotary evaporator, column chromatography apparatus)

Experimental Procedure (Hypothetical):

-

Reaction Setup: A dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) is charged with the starting material and an anhydrous solvent.

-

Reagent Addition: The reaction mixture is cooled to a suitable temperature (e.g., 0 °C or -78 °C) before the slow, dropwise addition of the reagent.

-

Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Quenching: Upon completion, the reaction is carefully quenched by the slow addition of a suitable reagent, such as a saturated aqueous solution of ammonium chloride.

-

Extraction: The product is extracted from the aqueous layer using an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). The organic layers are combined.

-

Washing and Drying: The combined organic extracts are washed with water and brine, then dried over an anhydrous drying agent like magnesium sulfate.

-

Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure this compound.

Visualizations

The following diagram illustrates a generalized workflow for the synthesis and purification of a chemical compound like this compound.

Caption: A generalized workflow for chemical synthesis.

References

A Comprehensive Technical Review of 2-(6-Chloropyridin-3-YL)ethanol: Synthesis, Potential Biological Activities, and Future Research Directions

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct peer-reviewed research on 2-(6-Chloropyridin-3-YL)ethanol is limited. This technical guide provides a comprehensive overview based on available data for the compound and closely related structural analogs. Information inferred from related compounds is explicitly noted.

Introduction

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a wide array of biological activities. The subject of this review, this compound, is a functionalized pyridine derivative whose specific properties are not extensively documented in publicly available research. However, by examining its structural motifs—a 6-chloropyridine core and an ethanol substituent—we can infer its potential chemical reactivity, biological profile, and pharmacological significance. This guide aims to provide a detailed technical overview of this compound, drawing upon data from analogous compounds to illuminate its potential applications and guide future research.

The 6-chloropyridine moiety is a common feature in various biologically active molecules, including neonicotinoid insecticides like acetamiprid, which act as agonists at nicotinic acetylcholine receptors.[1] The ethanol group, a versatile functional handle, can be readily modified to produce a range of derivatives, making this compound an attractive building block for chemical synthesis.

This review will cover the inferred synthesis, potential biological activities, and pharmacological considerations for this compound, supported by data from related pyridine and chloropyridine derivatives.

Synthesis and Characterization

A potential synthetic pathway could involve the reduction of a carboxylic acid or ester derivative of 6-chloropyridine. For instance, a two-step reduction of 6-chloronicotinic acid would yield the target compound.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: A Plausible Synthesis

The following protocol is a hypothetical procedure for the synthesis of this compound, adapted from the synthesis of the closely related (2-Chloro-3-pyridinyl)methanol.[2]

Step 1: Esterification of 6-Chloronicotinic Acid

-

To a stirred solution of 6-chloronicotinic acid (1 equivalent) in absolute ethanol (10 volumes), add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x 5 volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the ethyl ester of 6-chloronicotinic acid.

Step 2: Reduction of the Ester to the Alcohol

-

Prepare a stirred suspension of lithium aluminum hydride (LiAlH4, 1.5 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen) and cool to 0°C.

-

Slowly add a solution of the ethyl ester of 6-chloronicotinic acid (1 equivalent) in anhydrous THF to the LiAlH4 suspension.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC. Upon completion, carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and then water again.

-

Filter the resulting precipitate and wash with THF.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

Characterization

The structure of the synthesized this compound would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would confirm the presence and connectivity of the protons and carbons in the molecule.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the hydroxyl (-OH) group.

Potential Biological Activities

The biological activities of this compound have not been explicitly reported. However, based on the activities of other chloropyridine derivatives, we can infer several potential areas of interest.

Antimicrobial Activity

Numerous studies have demonstrated the antibacterial and antifungal properties of 6-chloropyridine derivatives.[3][4] For instance, a series of 6-chloro-pyridin-2-yl-amine derivatives showed good to moderate antimicrobial activity against various pathogenic strains.[3][4]

Table 1: Inferred Potential Antimicrobial Activity Profile

| Class of Organism | Potential Activity | Rationale based on Analogs |

| Gram-positive Bacteria | Moderate to Good | Derivatives of 6-chloropyridine have shown efficacy against strains like Bacillus subtilis and Staphylococcus aureus.[4] |

| Gram-negative Bacteria | Moderate | Some 6-chloropyridine compounds have demonstrated activity against Escherichia coli.[4] |

| Fungi | Moderate | Antifungal activity against strains such as Fusarium oxysporum has been reported for related compounds.[4] |

Insecticidal Activity

The 6-chloro-3-pyridinylmethyl moiety is a key pharmacophore in several neonicotinoid insecticides, including acetamiprid.[1] These compounds act as agonists of the nicotinic acetylcholine receptor (nAChR) in insects, leading to paralysis and death. It is plausible that this compound or its derivatives could exhibit insecticidal properties.

Caption: Hypothetical mechanism of insecticidal action.

Pharmacological Considerations and Potential Signaling Pathways

Given the structural similarity to neuroactive compounds, this compound and its derivatives could potentially interact with various targets in the central nervous system (CNS). Chloropyridines are known to be used in the synthesis of CNS drugs.[5]

Derivatives of pyridine are also known to exhibit a wide range of pharmacological activities, including anticancer and antiviral effects.[6][7] The presence of the reactive ethanol group allows for further chemical modification, which could lead to the development of compounds with therapeutic potential.

Caption: Potential workflow for drug discovery.

Data Summary

Due to the lack of specific studies on this compound, quantitative data is not available. The following table summarizes the types of quantitative data that should be collected in future studies to fully characterize this compound.

Table 2: Desired Quantitative Data for Future Research

| Category | Data Point | Significance |

| Synthesis | Reaction Yield (%) | Efficiency of the synthetic route. |

| Purity (%) | Quality of the synthesized compound. | |

| Antimicrobial Activity | Minimum Inhibitory Concentration (MIC) | Potency against various microbial strains. |

| Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) | Cidal vs. static activity. | |

| Insecticidal Activity | LC50 / LD50 | Lethal concentration/dose for target insects. |

| Pharmacology | IC50 / EC50 | Potency against specific biological targets. |

| In vivo efficacy | Therapeutic effect in animal models. | |

| Pharmacokinetic parameters (ADME) | Absorption, Distribution, Metabolism, and Excretion profile. | |

| Toxicology | Cytotoxicity (CC50) | In vitro toxicity against cell lines. |

| Acute/Chronic Toxicity | In vivo toxicity profile. |

Conclusion and Future Directions

While direct research on this compound is currently scarce, this comprehensive review, based on data from structurally related compounds, highlights its potential as a valuable molecule for further investigation. Its inferred synthetic accessibility and the known biological activities of the 6-chloropyridine scaffold suggest that this compound and its derivatives could be promising candidates for applications in agrochemicals and pharmaceuticals.

Future research should focus on:

-

Developing and optimizing a reliable synthetic route for this compound and thoroughly characterizing the compound.

-

Systematically screening the compound and a library of its derivatives for a wide range of biological activities, including antimicrobial, insecticidal, anticancer, and antiviral properties.

-

Investigating the mechanism of action for any identified biological activities to understand the underlying signaling pathways.

-

Conducting structure-activity relationship (SAR) studies to identify key structural features responsible for biological activity and to guide the design of more potent and selective analogs.

The exploration of this compound represents an opportunity to expand the chemical space of bioactive pyridine derivatives and potentially uncover novel compounds with significant practical applications.

References

- 1. Acetamiprid - Wikipedia [en.wikipedia.org]

- 2. (2-Chloro-3-pyridinyl)methanol synthesis - chemicalbook [chemicalbook.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. researchgate.net [researchgate.net]

- 5. chempanda.com [chempanda.com]

- 6. A review: Biological activities of novel cyanopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of some novel 2-(3-cyano -6-(thiophen- 2-yl)-4,4′- bipyridin-2- yloxy)acetohydrazide derivatives: assessment of their cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]

The Synthetic Versatility of 2-(6-Chloropyridin-3-YL)ethanol: A Technical Guide for Researchers

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide delves into the significant, yet often indirect, research applications of 2-(6-Chloropyridin-3-YL)ethanol. While direct biological activity of this compound is not extensively documented, its pivotal role as a versatile synthetic intermediate positions it as a molecule of considerable interest in the fields of agrochemistry and medicinal chemistry. This document provides an in-depth overview of its utility, focusing on its application in the synthesis of potent insecticides and its potential as a scaffold for novel therapeutic agents.

Core Application: A Gateway to Neonicotinoid Insecticides

The primary and most well-established application of this compound lies in its role as a precursor to the chloropyridinyl methyl moiety, a critical pharmacophore in a major class of insecticides known as neonicotinoids. These insecticides are highly effective against a wide range of sucking insects and act as agonists at the nicotinic acetylcholine receptors (nAChRs) in the insect central nervous system, leading to paralysis and death.

A key intermediate in the synthesis of several neonicotinoids is 2-chloro-5-(chloromethyl)pyridine. This compound serves as a direct precursor to this intermediate through a straightforward chlorination reaction.

Synthetic Pathway to Neonicotinoids

The synthetic workflow from this compound to the widely used insecticide Acetamiprid is a prime example of its utility. The pathway involves the conversion of the ethanol to the corresponding chloride, followed by reaction with N-methyl-N'-cyanoacetamidine.

Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-5-(chloromethyl)pyridine from this compound (General Procedure)

This protocol describes a general method for the chlorination of the primary alcohol.

-

Reagents: this compound, thionyl chloride (SOCl₂), and an appropriate inert solvent (e.g., dichloromethane or toluene).

-

Procedure:

-

Dissolve this compound in the chosen inert solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath (0-5 °C).

-

Slowly add thionyl chloride dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, carefully quench the reaction by pouring it over ice-water.

-

Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography or distillation to obtain pure 2-chloro-5-(chloromethyl)pyridine.[1]

-

Protocol 2: Synthesis of Acetamiprid

This protocol outlines the subsequent reaction to form Acetamiprid.

-

Reagents: 2-Chloro-5-(chloromethyl)pyridine, N-methyl-N'-cyanoacetamidine, a suitable base (e.g., potassium carbonate), and a solvent such as acetonitrile or ethanol.

-

Procedure:

-

Combine 2-chloro-5-(chloromethyl)pyridine, N-methyl-N'-cyanoacetamidine, and the base in the chosen solvent.

-

Heat the mixture to reflux and stir for several hours, monitoring the reaction by TLC or high-performance liquid chromatography (HPLC).

-

Once the reaction is complete, cool the mixture and filter off any inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

The resulting crude product can be purified by recrystallization or column chromatography to yield Acetamiprid.[2]

-

Quantitative Data: Insecticidal Activity

The end-products derived from the this compound scaffold exhibit potent insecticidal activity. The following table summarizes the lethal concentration (LC50) values for some prominent neonicotinoids against various insect pests.

| Insecticide | Target Pest | LC50 Value | Reference |

| Acetamiprid | Aphis gossypii (Cotton aphid) | 4.7 µg/L (7-day) | [3] |

| Imidacloprid | Diaphorina citri (Asian citrus psyllid) | 2500 ng/g of plant tissue | [4] |

| Thiamethoxam | Diaphorina citri (Asian citrus psyllid) | 1100 ng/g of plant tissue | [4] |

| Dinotefuran | Diaphorina citri (Asian citrus psyllid) | 5500 ng/g of plant tissue | [4] |

Potential in Medicinal Chemistry: A Scaffold for CNS-Active Agents

Beyond agrochemicals, the chloropyridinyl moiety is a recognized pharmacophore in medicinal chemistry, particularly for targeting receptors in the central nervous system. The structural similarity of neonicotinoids to nicotine underlies their interaction with nAChRs. This provides a rationale for exploring derivatives of this compound as potential modulators of neuronal nAChRs for therapeutic applications.

Targeting Nicotinic Acetylcholine Receptors (nAChRs)

Neuronal nAChRs are implicated in a variety of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and depression. Both agonists and antagonists of nAChRs are of therapeutic interest. The 6-chloropyridin-3-yl scaffold has been utilized in the development of ligands for these receptors.

Application in PET Imaging Ligand Synthesis

A closely related analogue, 2-chloro-5-(2-fluoroethyl)pyridine, has been used in the synthesis of Positron Emission Tomography (PET) imaging ligands for the tau protein, which is implicated in Alzheimer's disease. This highlights the potential of the core structure derived from this compound in the development of diagnostic tools for neurodegenerative diseases.

Quantitative Data: Receptor Binding Affinity

The following table presents binding affinity data for compounds containing the chloropyridinyl moiety at different nAChR subtypes. This data underscores the potential for developing subtype-selective ligands based on this scaffold.

| Compound Class | nAChR Subtype | Binding Affinity (Ki or IC50) | Reference |

| (S)-Quinuclidine-triazole Analogs | α3β4 | Ki = 2.28 - 3.18 nM | [5] |

| Aristoquinoline Derivatives | α3β4 | IC50 = 0.43 µM | [6] |

| Imidacloprid Analogs | Drosophila nAChR | IC50 = 0.7 - 38 nM | [7] |

Conclusion

While this compound may not be a frontline bioactive molecule, its significance as a synthetic building block is undeniable. Its straightforward conversion to key intermediates for neonicotinoid insecticides has cemented its place in agrochemical synthesis. Furthermore, the inherent pharmacophoric nature of the chloropyridinyl group opens avenues for its application in medicinal chemistry, particularly in the design of CNS-active compounds and diagnostic agents. The synthetic pathways and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals to explore the full potential of this versatile intermediate.

References

- 1. prepchem.com [prepchem.com]

- 2. CN106187868A - A kind of preparation method of Acetamiprid - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. swfrec.ifas.ufl.edu [swfrec.ifas.ufl.edu]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis of α3β4 Nicotinic Acetylcholine Receptor Modulators Derived from Aristoquinoline that Reduce Reinstatement of Cocaine-Seeking Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chloropyridinyl neonicotinoid insecticides: diverse molecular substituents contribute to facile metabolism in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Stability and Storage of 2-(6-Chloropyridin-3-YL)ethanol: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-(6-Chloropyridin-3-YL)ethanol, a key intermediate in pharmaceutical and agrochemical research. Aimed at researchers, scientists, and drug development professionals, this document synthesizes available data to ensure the integrity and proper handling of this compound.

Chemical Profile and General Stability

This compound is a solid or viscous liquid that is chemically stable under standard ambient conditions (room temperature). However, as with many chlorinated organic compounds, specific storage and handling procedures are crucial to prevent degradation and ensure experimental reproducibility. The primary concerns for stability are exposure to high temperatures, light, and incompatible materials.

Recommended Storage Conditions

To maintain the long-term integrity of this compound, the following storage conditions are recommended based on safety data sheets and product information from various suppliers.

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C | To minimize the rate of potential degradation reactions. |

| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) | To prevent oxidation. |

| Container | Tightly sealed, light-resistant container | To protect from moisture and light-induced degradation. |

| Location | Dry, well-ventilated area | To prevent moisture uptake and ensure a safe storage environment. |

| Avoidances | Heat, sparks, open flames, and strong oxidizing agents | The compound is flammable and can react with strong oxidizers. |

In-depth Stability Considerations and Potential Degradation Pathways

While specific kinetic data for the degradation of this compound is not extensively published, an understanding of its chemical structure—a chloropyridine ring and a primary alcohol—allows for the prediction of potential degradation pathways.

Hypothetical Degradation Pathways:

-

Oxidation: The primary alcohol group is susceptible to oxidation, which could lead to the formation of the corresponding aldehyde or carboxylic acid, 2-(6-chloropyridin-3-yl)acetaldehyde and 2-(6-chloropyridin-3-yl)acetic acid, respectively. This process can be accelerated by the presence of oxidizing agents or exposure to air and light.

-

Hydrolysis: While the chlorine atom on the pyridine ring is generally stable, prolonged exposure to harsh acidic or basic conditions at elevated temperatures could potentially lead to its hydrolysis, forming the corresponding hydroxypyridine derivative.

-

Photodegradation: Aromatic and chlorinated compounds can be susceptible to degradation upon exposure to UV or visible light. This could involve complex reactions, including dechlorination or polymerization.

-

Thermal Decomposition: At elevated temperatures, as in the case of a fire, decomposition can occur, leading to the formation of toxic fumes, including carbon oxides, nitrogen oxides, and hydrogen chloride gas.

Below is a diagram illustrating a potential degradation pathway for this compound.

Experimental Protocols: A Framework for Stability Testing

Currently, there are no publicly available, detailed experimental protocols specifically for the stability testing of this compound. However, a robust stability testing program can be designed based on the International Council for Harmonisation (ICH) guidelines, specifically Q1A (Stability Testing of New Drug Substances and Products) and Q1B (Photostability Testing of New Drug Substances and Products).

A. Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish stability-indicating analytical methods.

Protocol Outline:

-

Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., acetonitrile/water).

-

Stress Conditions: Expose the samples to the following conditions:

-

Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Store the solid compound at 80°C for 48 hours.

-

Photodegradation: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

-

-

Analysis: Analyze the stressed samples at appropriate time points using a validated stability-indicating HPLC method with UV and mass spectrometric detection to separate and identify the parent compound and any degradation products.

B. Long-Term and Accelerated Stability Studies

To establish a re-test period or shelf life, long-term and accelerated stability studies should be conducted on at least one batch of the compound packaged in the proposed container closure system.

| Study Type | Storage Condition | Minimum Duration | Testing Frequency |

| Long-Term | 2-8°C | 12 months | 0, 3, 6, 9, 12 months |

| Accelerated | 25°C ± 2°C / 60% RH ± 5% RH | 6 months | 0, 3, 6 months |

RH = Relative Humidity

The samples should be tested for appearance, assay, and degradation products at each time point.

Handling and Personal Protective Equipment (PPE)

Due to the hazardous nature of this compound, proper handling procedures and personal protective equipment are mandatory.

-

Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Eye Protection: Wear chemical safety goggles.

-

Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: Wear a lab coat and appropriate protective clothing.

-

Respiratory Protection: If handling outside of a fume hood or if dust/aerosols are generated, use a NIOSH-approved respirator.

Conclusion

This compound is a stable compound when stored under the recommended conditions of refrigeration in a dry, inert atmosphere, and protected from light. Understanding its potential degradation pathways is crucial for the development of stability-indicating analytical methods and for ensuring the quality of research and development outcomes. The implementation of a rigorous stability testing program, guided by ICH principles, is strongly recommended to fully characterize the stability profile of this important chemical intermediate.

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-(6-Chloropyridin-3-YL)ethanol from 3-Methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the multi-step synthesis of 2-(6-chloropyridin-3-yl)ethanol, a valuable building block in medicinal chemistry, starting from 3-methylpyridine. The synthesis involves a three-step reaction sequence: chlorination of the pyridine ring, radical bromination of the methyl group, and a subsequent Grignard reaction with ethylene oxide to introduce the hydroxyethyl moiety. This protocol includes detailed experimental procedures, data presentation in tabular format, and a visual representation of the synthetic workflow.

Introduction

This compound is an important intermediate in the synthesis of various pharmaceutical compounds and agrochemicals. Its structure, featuring a chlorinated pyridine ring and a primary alcohol functional group, allows for diverse subsequent chemical modifications. The following protocol outlines a reliable method for its preparation from the readily available starting material, 3-methylpyridine (also known as 3-picoline).

Overall Synthetic Pathway

The synthesis of this compound from 3-methylpyridine is accomplished through the following three main steps:

-

Chlorination of 3-Methylpyridine: This step introduces a chlorine atom onto the pyridine ring, primarily yielding a mixture of isomers, from which the desired 2-chloro-5-methylpyridine is isolated.

-

Radical Bromination: The methyl group of 2-chloro-5-methylpyridine is then subjected to radical bromination to yield 2-chloro-5-(bromomethyl)pyridine.

-

Grignard Reaction and Ethoxylation: The final step involves the formation of a Grignard reagent from 2-chloro-5-(bromomethyl)pyridine, which then reacts with ethylene oxide to afford the target molecule, this compound.

Experimental Protocols

Step 1: Synthesis of 2-Chloro-5-methylpyridine

This procedure is adapted from industrial methods for the chlorination of 3-picoline, which often result in a mixture of chlorinated isomers.[1][2]

Materials:

-

3-Methylpyridine (3-picoline)

-

Chlorine gas (Cl₂)

-

Inert solvent (e.g., carbon tetrachloride, CCl₄)

-

Catalyst (optional, e.g., Pd/C for hydrodechlorination of undesired isomers)[2]

-

Nitrogen gas (N₂)

-

Sodium hydroxide (NaOH) solution (for neutralization)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Distillation apparatus

Procedure:

-

In a suitable reactor equipped with a gas inlet, a condenser, and a stirrer, dissolve 3-methylpyridine in an inert solvent like carbon tetrachloride.

-

Purge the reactor with nitrogen gas.

-

Introduce chlorine gas into the solution at a controlled rate while maintaining the reaction temperature, typically between 20-50°C. The reaction is exothermic and may require cooling.

-

Monitor the reaction progress using Gas Chromatography (GC) until the desired level of conversion is achieved. The reaction will produce a mixture of isomers, including 2-chloro-5-methylpyridine and 2-chloro-3-methylpyridine.[2]

-

After the reaction is complete, stop the chlorine flow and purge the reactor with nitrogen to remove any excess chlorine.

-

Wash the reaction mixture with an aqueous solution of sodium hydroxide to neutralize any HCl formed and remove unreacted chlorine.

-

Separate the organic layer, wash it with water, and dry it over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent by rotary evaporation.

-

The resulting crude product is a mixture of isomers. Isolate 2-chloro-5-methylpyridine by fractional distillation under reduced pressure.

Table 1: Summary of Reaction Parameters for the Synthesis of 2-Chloro-5-methylpyridine

| Parameter | Value |

| Starting Material | 3-Methylpyridine |

| Reagent | Chlorine Gas |

| Solvent | Carbon Tetrachloride |

| Reaction Temperature | 20-50°C |

| Typical Yield | Variable (depends on separation efficiency) |

| Purification Method | Fractional Distillation |

Step 2: Synthesis of 2-Chloro-5-(bromomethyl)pyridine

This step involves a free radical halogenation of the methyl group of 2-chloro-5-methylpyridine.

Materials:

-

2-Chloro-5-methylpyridine

-

N-Bromosuccinimide (NBS)

-

Radical initiator (e.g., Azobisisobutyronitrile - AIBN, or Benzoyl peroxide)

-

Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

-

Inert gas (Nitrogen or Argon)

-

Filtration setup

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloro-5-methylpyridine, N-bromosuccinimide, and a catalytic amount of AIBN.

-

Add dry carbon tetrachloride as the solvent.

-

Place the flask under an inert atmosphere (nitrogen or argon).

-

Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and maintain reflux for several hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC.

-

Once the reaction is complete (disappearance of the starting material), cool the mixture to room temperature.

-

The succinimide byproduct will precipitate out of the solution. Remove it by filtration.

-

Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude 2-chloro-5-(bromomethyl)pyridine, which can be purified further by recrystallization or chromatography if necessary.

Table 2: Summary of Reaction Parameters for the Synthesis of 2-Chloro-5-(bromomethyl)pyridine

| Parameter | Value |

| Starting Material | 2-Chloro-5-methylpyridine |

| Reagent | N-Bromosuccinimide (NBS) |

| Initiator | Azobisisobutyronitrile (AIBN) |

| Solvent | Carbon Tetrachloride |

| Reaction Temperature | Reflux (~77°C) |

| Typical Yield | 70-85% |

| Purification Method | Filtration and Recrystallization/Chromatography |

Step 3: Synthesis of this compound

This final step involves the formation of a Grignard reagent followed by its reaction with ethylene oxide.

Materials:

-

2-Chloro-5-(bromomethyl)pyridine

-

Magnesium (Mg) turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine crystal (as an initiator)

-

Ethylene oxide

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Extraction solvent (e.g., diethyl ether, ethyl acetate)

-

Rotary evaporator

-

Chromatography setup

Procedure:

-

Grignard Reagent Formation:

-

In a flame-dried, three-necked flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, place magnesium turnings.

-

Add a small crystal of iodine.

-

Add a small amount of anhydrous diethyl ether or THF.

-

In the dropping funnel, prepare a solution of 2-chloro-5-(bromomethyl)pyridine in anhydrous ether or THF.

-

Add a small portion of the bromide solution to the magnesium turnings. The reaction should start, as indicated by a color change and gentle refluxing. If the reaction does not start, gentle warming may be necessary.

-

Once the reaction has initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with Ethylene Oxide:

-

Cool the Grignard reagent solution in an ice-salt bath to -10 to 0°C.

-

Carefully condense a slight excess of ethylene oxide gas into the reaction mixture or add a pre-cooled solution of ethylene oxide in the same anhydrous solvent. This step is highly exothermic and requires careful temperature control.

-

After the addition of ethylene oxide, stir the reaction mixture at low temperature for 1-2 hours, and then allow it to warm to room temperature and stir overnight.

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath and quench it by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether or ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

-

Table 3: Summary of Reaction Parameters for the Synthesis of this compound

| Parameter | Value |

| Starting Material | 2-Chloro-5-(bromomethyl)pyridine |

| Reagents | Magnesium, Ethylene Oxide |

| Solvent | Anhydrous Diethyl Ether or THF |

| Reaction Temperature | 0°C to room temperature |

| Typical Yield | 50-70% |

| Purification Method | Column Chromatography |

Visual Workflow

Caption: Synthetic pathway from 3-methylpyridine to this compound.

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Chlorine gas is highly toxic and corrosive. Handle with extreme care.

-

Grignard reagents are highly reactive and moisture-sensitive. Ensure all glassware is flame-dried and reactions are carried out under an inert atmosphere.

-

Ethylene oxide is a flammable, toxic, and carcinogenic gas. It should be handled with appropriate safety measures.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, at all times.

References

Application Notes: Synthesis and Utility of 2-(6-Chloropyridin-3-YL)ethanol

Introduction

2-(6-Chloropyridin-3-YL)ethanol is a key chemical intermediate possessing a chloropyridine moiety. This structural feature is prevalent in a range of biologically active molecules. The primary application of this compound is in the synthesis of neonicotinoid insecticides, such as Imidacloprid and Acetamiprid, where it serves as a crucial building block for constructing the core pharmacophore that interacts with nicotinic acetylcholine receptors (nAChR) in insects.[1][2] Its utility also extends to medicinal chemistry and drug discovery as a precursor for novel therapeutic agents, including derivatives of pyrazolo[1,5-a]pyridine.[3]

Principle of Synthesis

The synthesis protocol detailed below describes the preparation of this compound via the reduction of a carboxylic acid ester, specifically Methyl (6-chloropyridin-3-yl)acetate. This classic transformation is achieved using a powerful reducing agent, Lithium Aluminum Hydride (LiAlH₄), in an anhydrous ethereal solvent. The method is reliable, high-yielding, and a standard procedure in synthetic organic chemistry for converting esters to primary alcohols. Careful control of reaction conditions, particularly temperature and moisture, is critical for ensuring a safe and efficient reaction.

Experimental Protocol: Reduction of Methyl (6-chloropyridin-3-yl)acetate

This protocol outlines the laboratory-scale synthesis of this compound.

1. Materials and Reagents

| Reagent | Formula | CAS No. | Supplier | Purity | Amount |

| Methyl (6-chloropyridin-3-yl)acetate | C₈H₈ClNO₂ | 136088-99-6 | Sigma-Aldrich | ≥97% | 10.0 g (54.0 mmol) |